2,6-bis(methylsulfonyl)naphthalene
Description
2,6-Bis(methylsulfonyl)naphthalene is a naphthalene derivative featuring two methylsulfonyl (-SO₂CH₃) groups at the 2- and 6-positions of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making the compound relevant in materials science, medicinal chemistry, and synthetic applications. The methylsulfonyl groups act as strong electron-withdrawing moieties, influencing reactivity, photophysical behavior, and intermolecular interactions .
Synthesis typically involves sulfonation or nucleophilic substitution reactions. For instance, regioselective sulfonation of naphthalene derivatives under controlled conditions can yield the 2,6-isomer, as demonstrated in studies on sulfone nucleophiles . Crystal structure analyses reveal planar naphthalene cores with sulfonyl groups adopting specific torsion angles, which affect packing in the solid state .
Properties
IUPAC Name |
2,6-bis(methylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVIHAPKMDGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Naphthalene-2,6-Diyl Bis(4-Methylbenzenesulfonate)
- Structure : Features tosyl (-SO₂C₆H₄CH₃) groups instead of methylsulfonyl.
- Properties : The bulkier tosyl substituents reduce planarity (r.m.s. deviation = 0.039 Å) compared to methylsulfonyl analogs. Crystal packing is influenced by C–H···O hydrogen bonds, with mixed syn/anti conformations .
- Reactivity : Tosyl groups are more resistant to nucleophilic attack due to steric hindrance, whereas methylsulfonyl derivatives exhibit higher electrophilicity .
2,6-Bis(bromomethyl)naphthalene
- Structure : Bromomethyl (-CH₂Br) groups replace sulfonyl moieties.
- Biological Activity : Exhibits potent DNA crosslinking activity (IC₅₀ < 1 μM in murine leukemia models), unlike 2,6-bis(methylsulfonyl)naphthalene, which lacks direct DNA-binding capacity .
- Stability : Bromomethyl groups are prone to hydrolysis, whereas sulfonyl derivatives are more stable under physiological conditions .
2,6-Diisopropylnaphthalene
- Structure : Bulky isopropyl (-CH(CH₃)₂) substituents at the 2,6-positions.
- Physical Properties :
- Applications : Used as a solvent or intermediate in polymer synthesis, contrasting with sulfonyl derivatives’ roles in electronics or drug design .
Electronic and Photophysical Comparisons
2,6-Distyrylnaphthalene with Sulfonyl Groups (ASDSN)
- Structure: A donor–π–acceptor (D–π–A) system with sulfonyl groups as electron-withdrawing units.
- The sulfonyl groups stabilize charge-transfer states, a property absent in non-sulfonated analogs .
Methylsulfonyl PCB Metabolites
Antineoplastic Sulfonylhydrazines (e.g., Prodrug 101M)
6-p-Toluidinylnaphthalene-2-Sulfonate (TNS)
- Structure : Sulfonate (-SO₃⁻) instead of sulfonyl (-SO₂CH₃).
- Interactions : Binds to cyclodextrins via hydrophobic and ionic forces (Kb ≈ 10³ M⁻¹), whereas methylsulfonyl derivatives rely on dipole-dipole interactions .
- Applications : TNS is a fluorescent probe for membrane studies, while sulfonyl naphthalenes are less water-soluble and unsuitable for such roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
